Teuvincenone H

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

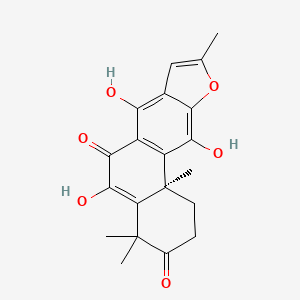

Teuvincenone H is a naturally occurring diterpenoid compound that belongs to the abietane family. It is characterized by a 6/6/6/5 tetracyclic ring system with an aromatized C ring and a dihydrofuran D ring. This compound is isolated from various plant sources, including species from the Teucrium genus. This compound has garnered interest due to its potential biological activities, including antioxidant and anti-inflammatory properties.

准备方法

Synthetic Routes and Reaction Conditions

The total synthesis of Teuvincenone H involves a multi-step process. The A/B/C ring system is typically assembled via a modified three-step sequence, while the D ring is constructed through intramolecular iodoetherification. The synthesis relies on the rational design of the order for oxidation state escalation, which is realized through sequential benzylic iodination, Kornblum oxidation, Siegel–Tomkinson C–H oxidation, and iodoetherification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the scarcity of the compound in natural sources and the complexity of its synthetic routes. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.

化学反应分析

Types of Reactions

Teuvincenone H undergoes various chemical reactions, including:

Oxidation: Sequential benzylic iodination followed by Kornblum oxidation.

Reduction: Potential reduction reactions to modify specific functional groups.

Substitution: Intramolecular iodoetherification to form the D ring.

Common Reagents and Conditions

Benzylic Iodination: Iodine and a suitable oxidizing agent.

Kornblum Oxidation: Dimethyl sulfoxide (DMSO) and a base.

Siegel–Tomkinson C–H Oxidation: Specific oxidizing agents tailored for C–H bond activation.

Iodoetherification: Iodine and a nucleophile to facilitate ring closure.

Major Products

The major products formed from these reactions include intermediates with varying oxidation states, ultimately leading to the formation of this compound with its characteristic tetracyclic structure.

科学研究应用

Chemistry: As a model compound for studying complex synthetic routes and reaction mechanisms.

Biology: Investigated for its antioxidant properties, which may protect cells from oxidative stress.

Medicine: Potential anti-inflammatory effects, making it a candidate for developing new therapeutic agents.

作用机制

Teuvincenone H exerts its effects through various molecular targets and pathways. For instance, it has been shown to inhibit lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production and NLRP3 inflammasome activation. This is achieved by attenuating K63-linked ubiquitination of NF-κB-essential modulator (NEMO), thereby suppressing the phosphorylation of NF-κB and inhibiting the expression of inflammatory cytokines such as IL-1β, IL-6, and TNF-α .

相似化合物的比较

Teuvincenone H can be compared with other similar compounds, such as:

Teuvincenone B: Shares a similar tetracyclic structure but differs in specific functional groups.

Villosin C: Another abietane diterpenoid with a similar ring system but distinct biological activities.

Uncinatone: A related compound with structural similarities but different pharmacological properties.

These compounds highlight the uniqueness of this compound in terms of its specific biological activities and potential therapeutic applications.

生物活性

Teuvincenone H is a diterpenoid compound that has garnered attention due to its potential biological activities, particularly in the realm of anti-inflammatory responses and modulation of immune pathways. This article explores the biological activity of this compound, examining its mechanisms of action, biochemical properties, and implications for therapeutic applications.

Overview of this compound

This compound is part of a larger family of compounds known as diterpenoids, which are characterized by their diverse biological activities. These compounds are derived from various natural sources and have been studied for their potential health benefits, including anti-inflammatory and antioxidant properties.

Target Pathways

This compound has been shown to interact with several key biological pathways:

- NLRP3 Inflammasome Pathway : Similar to its analog Teuvincenone F, this compound is believed to inhibit the NLRP3 inflammasome pathway, which is crucial for the innate immune response. This inhibition may occur through the attenuation of K63-linked ubiquitination of NEMO (NF-κB essential modulator), which is a critical regulator in the NF-κB signaling pathway .

- Cytokine Production : The compound has demonstrated the ability to reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This effect is particularly significant in macrophages exposed to lipopolysaccharides (LPS), a common inflammatory stimulus .

This compound exhibits several biochemical properties that contribute to its biological activity:

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress.

- Cellular Effects : The compound influences various cellular processes, including the suppression of inflammation in macrophages. It achieves this by modulating key signaling pathways involved in inflammatory responses.

Research Findings

Several studies have investigated the biological activity of this compound and related compounds. Below is a summary table highlighting key findings from these studies:

Case Studies

In vivo studies have demonstrated the efficacy of this compound in reducing inflammation:

- LPS-Induced Inflammation Model : In murine models, administration of this compound significantly reduced levels of pro-inflammatory cytokines in response to LPS treatment. This suggests its potential as an anti-inflammatory agent .

- Oxidative Stress Studies : Research indicates that this compound may mitigate oxidative stress effects in cellular models, further supporting its role as a protective agent against inflammation-related damage.

常见问题

Basic Research Questions

Q. What are the key structural features and synthesis challenges of Teuvincenone H?

this compound, as a diterpenoid analog, likely shares structural complexities with related compounds like Teuvincenone B. Key challenges include constructing its tetracyclic framework (e.g., 6/6/6/5 ring system) and managing oxidation states. A methodological approach involves:

- Stepwise oxidation : Sequential escalation of oxidation states at specific carbons (e.g., C6, C11, C14) via benzylic iodination/Kornblum oxidation or Siegel–Tomkinson C–H oxidation .

- Ring assembly : Use intramolecular iodoetherification to form the dihydrofuran D ring, as demonstrated in Teuvincenone B synthesis .

- Stereochemical control : Employ X-ray crystallography to resolve ambiguities in stereoisomers, as seen in the synthesis of villosin C .

Table 1 : Critical Synthesis Steps for Teuvincenone Analogs

| Step | Objective | Method | Key Outcome |

|---|---|---|---|

| 1 | A/B/C ring assembly | Modified three-step sequence | Gram-scale production of core structure |

| 2 | D ring formation | Iodoetherification | 50% yield with stereochemical challenges |

| 3 | Global deprotection | BBr₃ or HBr/HOAc treatment | Final compound isolation |

Q. How should researchers design initial experiments for characterizing this compound?

Begin with spectroscopic and chromatographic validation:

- NMR/HRMS : Confirm molecular structure and functional groups. Compare data with isolated natural samples to avoid misassignment (e.g., villosin C and its epimer showed identical NMR but distinct HPLC traces) .

- HPLC analysis : Use reverse-phase chromatography to distinguish stereoisomers, as done for Teuvincenone B .

- Biological assays : Prioritize antioxidant or antitumor activity tests based on related compounds’ reported bioactivities .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway for this compound to improve yield and selectivity?

Advanced strategies include:

- Catalytic asymmetric synthesis : Replace stoichiometric reagents (e.g., Bu₃SnH) with chiral catalysts to enhance stereoselectivity .

- Late-stage functionalization : Introduce hydroxyl or ketone groups after core assembly to reduce oxidation complexity .

- Machine learning-guided optimization : Use predictive models to identify high-yield reaction conditions (e.g., solvent, temperature) .

Q. How should contradictions in spectroscopic or bioactivity data be analyzed during this compound research?

Address contradictions systematically:

- Replicate experiments : Confirm reproducibility of spectral data (e.g., ¹³C NMR shifts) and bioassays .

- Cross-validation : Compare results with synthetic intermediates or analogs (e.g., Teuvincenone B vs. villosin C) to isolate variables .

- Contradiction framework : Apply dialectical analysis to identify principal contradictions (e.g., synthetic yield vs. purity) and prioritize resolving dominant factors .

Q. What methodologies are recommended for elucidating the biosynthetic pathway of this compound?

- Isotopic labeling : Track carbon flux in precursor feeding studies (e.g., ¹³C-mevalonate) to map cyclization steps .

- Enzyme isolation : Use activity-guided fractionation from plant extracts (e.g., Teucrium species) to identify terpene synthases or P450 oxidases .

- Computational modeling : Predict enzyme-substrate interactions via molecular docking (e.g., AutoDock Vina) .

Q. Methodological Frameworks

Q. How to formulate a rigorous research question for this compound studies?

Apply the FINER criteria :

- Feasible : Ensure access to plant extracts or synthetic precursors .

- Novel : Focus on unresolved challenges (e.g., enantioselective synthesis) .

- Relevant : Align with gaps in diterpenoid biosynthesis or drug discovery . Example: "How does the C12 oxidation state in this compound influence its antitumor activity compared to Teuvincenone B?" .

Q. How to design a study validating this compound’s mechanism of action?

- Hypothesis-driven workflow :

In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) .

Target identification : Use affinity chromatography or CRISPR screening to identify protein targets .

Pathway analysis : Employ RNA-seq or proteomics to map downstream effects .

属性

IUPAC Name |

(11bR)-5,7,11-trihydroxy-4,4,9,11b-tetramethyl-1,2-dihydronaphtho[2,1-f][1]benzofuran-3,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-8-7-9-13(22)11-12(15(24)17(9)26-8)20(4)6-5-10(21)19(2,3)18(20)16(25)14(11)23/h7,22,24-25H,5-6H2,1-4H3/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFLVZDJWZPGCS-HXUWFJFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C(C(=C2O1)O)C4(CCC(=O)C(C4=C(C3=O)O)(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C3=C(C(=C2O1)O)[C@]4(CCC(=O)C(C4=C(C3=O)O)(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。